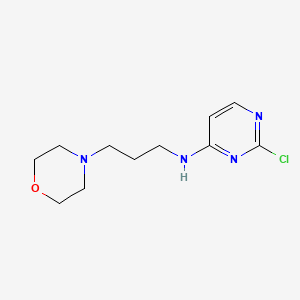
2-Chlor-N-(3-Morpholinopropyl)pyrimidin-4-amin
Übersicht
Beschreibung
2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is a chemical compound with the molecular formula C11H17ClN4O and a molecular weight of 256.73 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine, often involves the use of cost-effective processes . An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Molecular Structure Analysis
The structure of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure–activity relationships of pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at various positions of the ring .Chemical Reactions Analysis
Pyrimidine derivatives, including 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine, can undergo various chemical reactions. For instance, the introduction of different halogen atoms on the phenyl ring can cause different effects on the antitubercular activity against the GFP reporter strain of Mycobacterium tuberculosis .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine include a molecular weight of 256.73 g/mol. In terms of its drug-likeness, potent compounds from the series of pyrimidine derivatives have a ClogP value less than 4 and a molecular weight of less than 400, which are likely to maintain drug-likeness during lead optimization .Wissenschaftliche Forschungsanwendungen
Antituberkulosemittel
Der Strukturbaustein des Pyrimidin-4-amins ist ein Schlüsselelement bei der Entwicklung von Antituberkulosemitteln. Forscher haben Derivate des Pyrimidin-4-amins auf ihr Potenzial untersucht, gegen Mycobacterium tuberculosis, den Erreger der Tuberkulose (TB), zu wirken. Diese Verbindungen wurden auf ihre minimale Hemmkonzentration (MHK) gegen TB-Stämme hin untersucht und auf Zelltoxizität getestet . Ziel ist es, neue Anti-TB-Verbindungen zu entwickeln, die kostengünstig sind und dazu beitragen können, die TB-Inzidenz zu senken.
Kinaseinhibitoren
Pyrimidin-4-Amine sind dafür bekannt, eukaryotische Proteinkinasen zu hemmen, die eine entscheidende Rolle in der Zellsignalübertragung spielen. Diese Hemmung kann genutzt werden, um verschiedene Krankheiten, einschließlich Krebs, zu kontrollieren. Die duale Aktivität dieser Verbindungen als Antikrebs- und antimikrobielle Mittel ist während der Krebstherapie besonders vorteilhaft, da das Risiko bakterieller Infektionen erhöht ist .
Antimikrobielle Eigenschaften
Über TB hinaus zeigen die Pyrimidin-4-Amin-Derivate ein breiteres Spektrum antimikrobieller Eigenschaften. Sie wurden gegen gängige Krankheitserreger wie Staphylococcus aureus und Escherichia coli getestet. Die Interaktion dieser Verbindungen mit klinisch verwendeten Antibiotika wie Ampicillin und Kanamycin wurde ebenfalls untersucht, was ihr Potenzial als Adjuvanstherapien bei bakteriellen Infektionen aufzeigt .
Arzneimittelentwicklung und -optimierung
Die physikalisch-chemischen Eigenschaften von Pyrimidin-4-Amin-Derivaten, wie der Verteilungskoeffizient (ClogP) und das Molekulargewicht, sind entscheidend für die Arzneimittelentwicklung. Verbindungen mit einem ClogP-Wert unter 4 und einem Molekulargewicht unter 400 behalten während der Lead-Optimierung eher ihre arzneimittelähnlichen Eigenschaften bei, was sie zu geeigneten Kandidaten für die Weiterentwicklung zu therapeutischen Arzneimitteln macht .
Chemische Synthese und Neuheit
Die Syntheserouten für Pyrimidin-4-Amin-Derivate sind in der chemischen Forschung von großem Interesse. Die chemoselektive Substitution des Pyrimidinrings mit verschiedenen Aminen, einschließlich Morpholinpropylgruppen, kann zu neuartigen Verbindungen mit potenziellen biologischen Aktivitäten führen. Die Neuheit der Struktur jeder Verbindung wird häufig anhand von Datenbanken wie Scinfinder und Pubmed überprüft .
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it This interaction can inhibit the enzyme’s activity, leading to disruption in the synthesis of fatty acids
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase disrupts the fatty acid biosynthesis pathway . Fatty acids are essential components of the cell membrane and are involved in various cellular functions. Therefore, the disruption of their synthesis can lead to significant downstream effects, including impaired cell growth and function.
Result of Action
The compound has demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . This suggests that the compound’s action results in the inhibition of microbial growth, likely due to the disruption of fatty acid biosynthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine in laboratory experiments has several advantages. 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is a highly reactive molecule, which makes it well-suited for use in chemical synthesis. In addition, 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to the use of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine in laboratory experiments. 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is not soluble in water, which can make it difficult to use in aqueous solutions. In addition, 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is highly reactive, which can make it difficult to control the reaction conditions.
Zukünftige Richtungen
There are several potential future directions for the use of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine in scientific research. One potential direction is the development of new drugs and other chemical agents using 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine as a building block. In addition, 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine could be used to study the biochemical and physiological effects of drugs and other chemical agents. Finally, 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine could be used to develop new methods for drug synthesis and drug delivery.
Biochemische Analyse
Biochemical Properties
A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry . All the compounds have been docked against acetyl-CoA carboxylase enzyme and also tested for their in vitro antimicrobial activity .
Cellular Effects
The cellular effects of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine are not well-documented in the literature. Related pyrimidinamine derivatives have shown excellent fungicidal activity .
Molecular Mechanism
The molecular mechanism of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is not well-documented in the literature. Related pyrimidinamine derivatives have been found to act as mitochondrial complex I electron transport inhibitors .
Eigenschaften
IUPAC Name |
2-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c12-11-14-4-2-10(15-11)13-3-1-5-16-6-8-17-9-7-16/h2,4H,1,3,5-9H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGJOQUQFBNSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

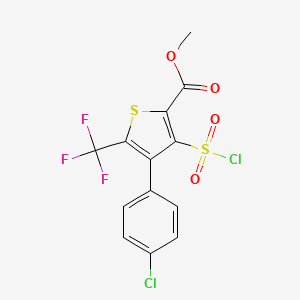
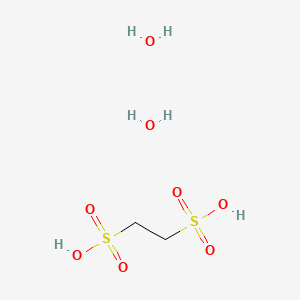

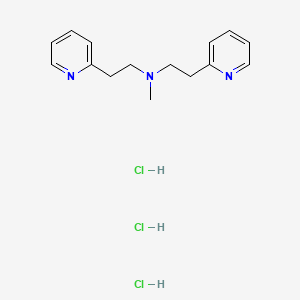
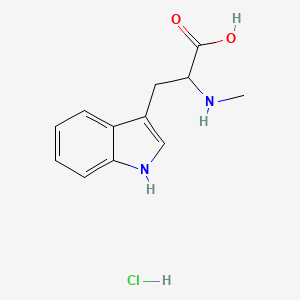

![Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B1425507.png)

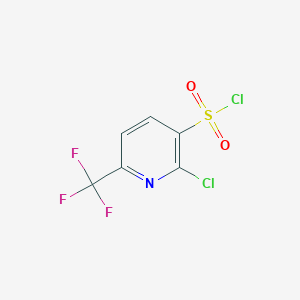
methyl}-2-phenyldiazene](/img/structure/B1425510.png)
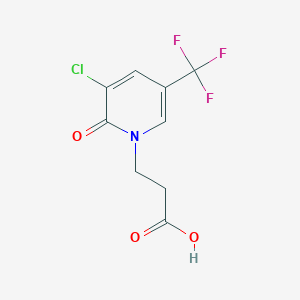
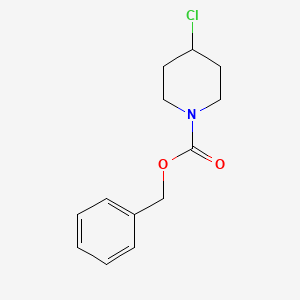
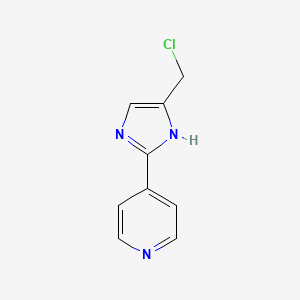
![3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile](/img/structure/B1425516.png)